molecular formula C8H6F3N3 B184047 6-(Trifluoromethyl)-1h-indazol-3-amine CAS No. 2250-55-7

6-(Trifluoromethyl)-1h-indazol-3-amine

Cat. No.: B184047
CAS No.: 2250-55-7
M. Wt: 201.15 g/mol
InChI Key: ZMPFPQFXUYYHSJ-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards of a specific compound depend on its exact structure and properties. For trifluoromethyl-substituted compounds, some general hazards might include flammability, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The trifluoromethyl group is often used in pharmaceuticals and agrochemicals, and research into its applications is ongoing . Future directions could include the development of new trifluoromethyl-substituted compounds with improved properties or novel applications .

Chemical Reactions Analysis

6-(Trifluoromethyl)-1h-indazol-3-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(trifluoromethyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPFPQFXUYYHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355872
Record name 6-(trifluoromethyl)-1h-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2250-55-7
Record name 6-(trifluoromethyl)-1h-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 18.6 g. of 2-cyano-5-trifluoromethylaniline and 120 ml. of concentrated hydrochloric acid is added dropwise 8.0 g. of sodium nitrite in aqueous solution. The resulting diazo solution is added dropwise to 152 g. of stannous chloride in concentrated hydrochloric acid at 0° C. After allowing the mixture to stand for several hours at 0° C., it is filtered. The solid is treated with boiling water and the solution is made alkaline. The precipitate is recrystallized from benzene to give 3-amino-6-trifluoromethylindazole, M.P. 168°-169° C.
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Synthesis routes and methods II

Procedure details

Analogously to Example 1, 0.04 mol of 3-amino-6-trifluoromethylindazole and 50 ml of pyrocarbonic acid diethyl ester in 25 ml of ethanol give 3-amino-6-trifluoromethylindazole-2-carboxylic acid ethyl ester (melting point: 153°-155° C; 77% of theory) in 1 hour at 20° C.
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3-amino-6-trifluoromethylindazole-2-carboxylic acid ethyl ester
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Synthesis routes and methods III

Procedure details

Analogously to Example 22, 0.04 mol of 3-amino-6-trifluoromethylindazole and 50 ml of pyrocarbonic acid diethyl ester in 25 ml of ethanol give 3-amino-6-trifluoromethylindazole-1-carboxylic acid ethyl ester (melting point: 168°-169° C; 64% of theory) in 2 hours at 80° C.
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3-amino-6-trifluoromethylindazole-1-carboxylic acid ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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